4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a unique combination of imidazo[4,5-c]pyridine and oxadiazole moieties
Preparation Methods
The synthesis of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: Further cyclization reactions can modify the core structure, leading to new derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: It is used to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine and oxadiazole derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its biological activities and medicinal applications.
Imidazo[1,2-a]pyridine: Used in various pharmaceutical formulations due to its therapeutic potential.
The uniqueness of 4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine lies in its specific structural features and the combination of imidazo[4,5-c]pyridine and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrN6O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H5BrN6O/c9-3-1-11-2-4-5(3)13-8(12-4)6-7(10)15-16-14-6/h1-2H,(H2,10,15)(H,12,13) |
InChI Key |
JAIQTDVUNIBTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C3=NON=C3N |
Origin of Product |
United States |
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